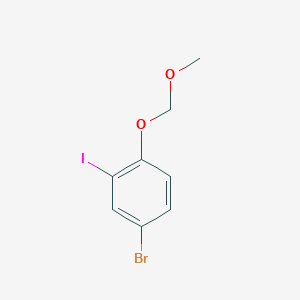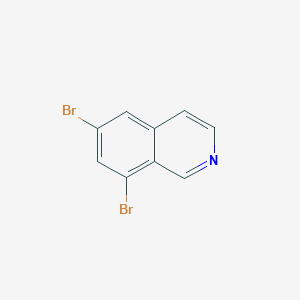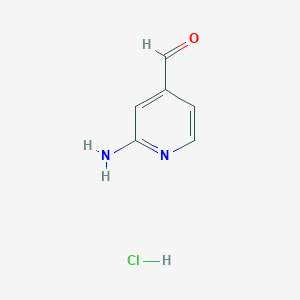![molecular formula C8H16N2O3S B12099562 3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)
3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Met-beta-Ala typically involves the coupling of L-methionine and β-alanine. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of β-alanine, a precursor for Met-beta-Ala, can be achieved through biotechnological methods. For instance, the co-expression of different subtypes of L-aspartate-α-decarboxylase (ADC) in microorganisms like Escherichia coli has been shown to produce high yields of β-alanine . This method is environmentally friendly and efficient, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Met-beta-Ala can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert oxidized forms of methionine back to methionine.
Substitution: The amino group in β-alanine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides can react with the amino group in β-alanine under basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted β-alanine derivatives.
科学的研究の応用
Met-beta-Ala has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and muscle endurance enhancement.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
作用機序
The mechanism of action of Met-beta-Ala involves its interaction with various molecular targets and pathways. For instance, β-alanine is known to act as a neurotransmitter and can replace gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity . This interaction can influence various physiological processes, including muscle function and antioxidant defense.
類似化合物との比較
Similar Compounds
L-alanyl-β-alanine: Another dipeptide with similar structural features.
L-methionyl-glycine: A dipeptide formed from L-methionine and glycine.
L-methionyl-serine: A dipeptide formed from L-methionine and serine.
Uniqueness
Met-beta-Ala is unique due to the presence of both L-methionine and β-alanine residues, which confer distinct chemical and biological properties. The sulfur atom in methionine allows for specific oxidation-reduction reactions, while the β-alanine residue provides flexibility in peptide bond formation and substitution reactions .
特性
分子式 |
C8H16N2O3S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
3-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12) |
InChIキー |
ANKIAKMHIAGBNN-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)NCCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)




![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)



